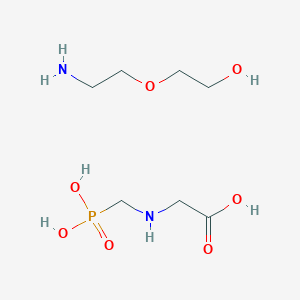
2-(2-Aminoethoxy)ethanol;2-(phosphonomethylamino)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Aminoethoxy)ethanol: and 2-(phosphonomethylamino)acetic acid are two distinct chemical compounds with unique properties and applications. 2-(2-Aminoethoxy)ethanol is an amino alcohol commonly used in various industrial and research applications. 2-(phosphonomethylamino)acetic acid
准备方法
Synthetic Routes and Reaction Conditions:
Reaction of Ethylene Oxide with Ethanolamine: This method involves the reaction of ethylene oxide with ethanolamine under controlled conditions to produce 2-(2-aminoethoxy)ethanol.
Reaction of Diethylene Glycol with Ammonia: Another method involves the reaction of diethylene glycol with ammonia to yield 2-(2-aminoethoxy)ethanol.
Industrial Production Methods:
Continuous Flow Process: In industrial settings, the continuous flow process is often used to produce 2-(2-aminoethoxy)ethanol.
Synthetic Routes and Reaction Conditions:
Reaction of Glycine with Phosphorus Trichloride: This method involves the reaction of glycine with phosphorus trichloride, followed by hydrolysis to produce 2-(phosphonomethylamino)acetic acid.
Reaction of Formaldehyde with Ammonia and Phosphorus Acid: Another method involves the reaction of formaldehyde with ammonia and phosphorus acid to yield 2-(phosphonomethylamino)acetic acid.
Industrial Production Methods:
化学反应分析
Types of Reactions:
Oxidation: 2-(2-Aminoethoxy)ethanol can undergo oxidation reactions to form corresponding aldehydes and acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo substitution reactions with various electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Electrophiles: Common electrophiles include alkyl halides and acyl chlorides.
Major Products Formed:
Aldehydes and Acids: Formed from oxidation reactions.
Primary Amines: Formed from reduction reactions.
Substituted Derivatives: Formed from substitution reactions.
Types of Reactions:
Hydrolysis: 2-(phosphonomethylamino)acetic acid can undergo hydrolysis to form corresponding acids.
Condensation: It can undergo condensation reactions to form various derivatives.
Common Reagents and Conditions:
Hydrolyzing Agents: Common hydrolyzing agents include water and acids.
Condensing Agents: Common condensing agents include carbodiimides and anhydrides.
Major Products Formed:
Acids: Formed from hydrolysis reactions.
Derivatives: Formed from condensation reactions.
科学研究应用
2-(2-Aminoethoxy)ethanol
Chemistry: : Used as a building block in the synthesis of various organic compounds . Biology : Employed in the preparation of bioconjugates for drug delivery and protein labeling . Medicine : Investigated for its potential use in pharmaceutical formulations . Industry : Used as a surfactant and in the production of polyurethane foams .
2-(phosphonomethylamino)acetic acid
Agriculture: : Widely used as a herbicide to control weeds . Biology : Studied for its effects on plant physiology and biochemistry . Environmental Science : Investigated for its environmental impact and degradation pathways .
作用机制
2-(2-Aminoethoxy)ethanol
Mechanism: : Acts as a nucleophile in various chemical reactions, facilitating the formation of new bonds . Molecular Targets and Pathways : Targets electrophilic centers in molecules, leading to the formation of substituted derivatives .
2-(phosphonomethylamino)acetic acid
Mechanism: : Inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is essential for the synthesis of aromatic amino acids in plants . Molecular Targets and Pathways : Targets the shikimate pathway in plants, leading to the inhibition of amino acid synthesis and plant growth .
相似化合物的比较
2-(2-Aminoethoxy)ethanol
Similar Compounds: : Ethanolamine, Diethylene glycol, Triethylene glycol . Uniqueness : Contains both amino and ethoxy functional groups, making it versatile for various chemical reactions .
2-(phosphonomethylamino)acetic acid
Similar Compounds: : Aminomethylphosphonic acid, N-(phosphonomethyl)glycine . Uniqueness : Highly effective as a herbicide due to its specific mechanism of action targeting the shikimate pathway .
属性
CAS 编号 |
502160-27-2 |
|---|---|
分子式 |
C7H19N2O7P |
分子量 |
274.21 g/mol |
IUPAC 名称 |
2-(2-aminoethoxy)ethanol;2-(phosphonomethylamino)acetic acid |
InChI |
InChI=1S/C4H11NO2.C3H8NO5P/c5-1-3-7-4-2-6;5-3(6)1-4-2-10(7,8)9/h6H,1-5H2;4H,1-2H2,(H,5,6)(H2,7,8,9) |
InChI 键 |
UBBLGEPNEVLGIB-UHFFFAOYSA-N |
规范 SMILES |
C(COCCO)N.C(C(=O)O)NCP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,6-Bis{bis[(4-methylphenyl)methyl]amino}pyrazine-2,5-dicarbonitrile](/img/structure/B12569178.png)

![3,7-Diazabicyclo[3.3.1]nonan-9-one, 1-(methoxymethyl)-3,7-dimethyl-](/img/structure/B12569182.png)
![{7-[4-(Diethylamino)phenyl]hepta-2,4,6-trien-1-ylidene}propanedinitrile](/img/structure/B12569201.png)
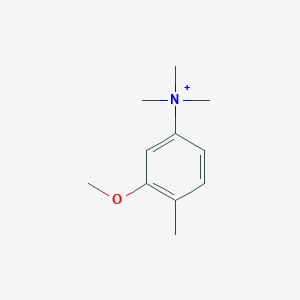
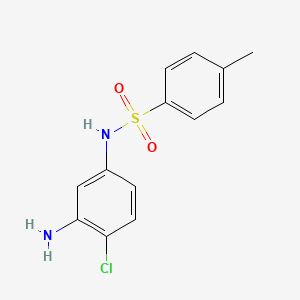
![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-2,3-dihydro-4h-pyran-4-one](/img/structure/B12569216.png)
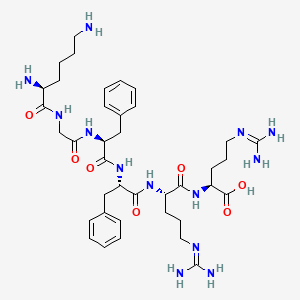
![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B12569231.png)
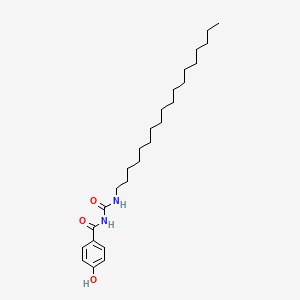
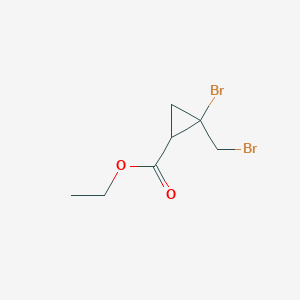
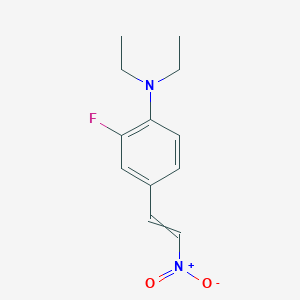
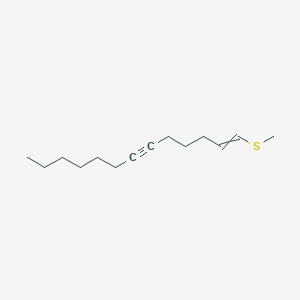
![9-{[4-(3-Amino-3-oxopropyl)phenoxy]carbonyl}-10-methylacridin-10-ium](/img/structure/B12569248.png)
